1'-(4-chlorobenzyl)-3'-hydroxy-2-methyl-1',3'-dihydro-1H,2'H-3,3'-biindol-2'-one
Overview
Description
1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is a synthetic organic compound that belongs to the class of biindoles This compound is characterized by the presence of a chlorobenzyl group, a hydroxy group, and a methyl group attached to a biindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biindole core reacts with 4-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction, where the intermediate compound is treated with a suitable oxidizing agent such as hydrogen peroxide or a peracid.
Methylation: The methyl group can be introduced via a methylation reaction, where the intermediate compound is treated with a methylating agent such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of 1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted biindole derivatives.
Scientific Research Applications
1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used as a tool compound to study the biological functions of indole derivatives and their interactions with biological targets.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may modulate signaling pathways involved in cell growth and apoptosis, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
1’-(4-bromobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one: Similar structure with a bromobenzyl group instead of a chlorobenzyl group.
1’-(4-fluorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one: Similar structure with a fluorobenzyl group instead of a chlorobenzyl group.
Uniqueness
1’-(4-chlorobenzyl)-3’-hydroxy-2-methyl-1’,3’-dihydro-1H,2’H-3,3’-biindol-2’-one is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to biological targets.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-hydroxy-3-(2-methyl-1H-indol-3-yl)indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-22(18-6-2-4-8-20(18)26-15)24(29)19-7-3-5-9-21(19)27(23(24)28)14-16-10-12-17(25)13-11-16/h2-13,26,29H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPBHDWTGMMKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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